

Application Notes and Protocols for Kinase Activity Assays Targeting EGFR T790M Inhibition

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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

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These application notes provide a detailed overview and experimental protocols for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) T790M mutant. The T790M mutation is a critical mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).^{[1][2][3][4]} Therefore, robust and reliable in vitro kinase assays are essential for the discovery and characterization of next-generation inhibitors that can overcome this resistance.

This document outlines two common non-radioactive assay formats: a luminescence-based assay that measures ATP consumption and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for inhibitor binding.

Introduction to EGFR T790M and Kinase Assays

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.^{[5][6][7]} Activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, are found in a subset of NSCLC patients and render tumors sensitive to EGFR TKIs like gefitinib and erlotinib.^[4] However, clinical efficacy is often limited by the emergence of acquired resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.^{[1][3][4]} The

T790M mutation increases the affinity of the kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][8][9]

Biochemical kinase assays are fundamental tools in drug discovery for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.[10][11][12][13] These assays are typically performed in a cell-free system using purified recombinant kinase domains.

Data Presentation: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various EGFR inhibitors against wild-type (WT) EGFR and the T790M mutant, providing a clear comparison of their potency and selectivity.

Table 1: IC50 Values of First and Second-Generation EGFR TKIs

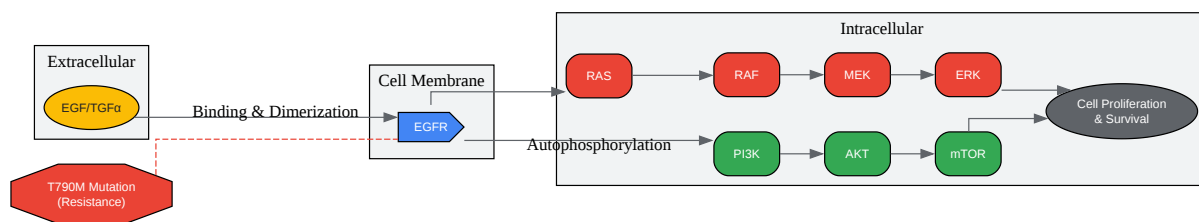
| Compound | Target | IC50 (nM) | Reference |
|-----------|--------------------|-----------|-----------|
| Gefitinib | EGFR (Wild-Type) | 25.8 | |
| Gefitinib | EGFR (L858R) | 5.4 | |
| Gefitinib | EGFR (T790M) | >1000 | |
| Erlotinib | EGFR (Wild-Type) | 7 | [14] |
| Erlotinib | EGFR (L858R) | 12 | [14] |
| Erlotinib | EGFR (T790M/L858R) | >5000 | [3] |
| Afatinib | EGFR (Wild-Type) | - | |
| Afatinib | EGFR (L858R) | 0.3 | [14] |
| Afatinib | EGFR (T790M/L858R) | 57 | [14] |

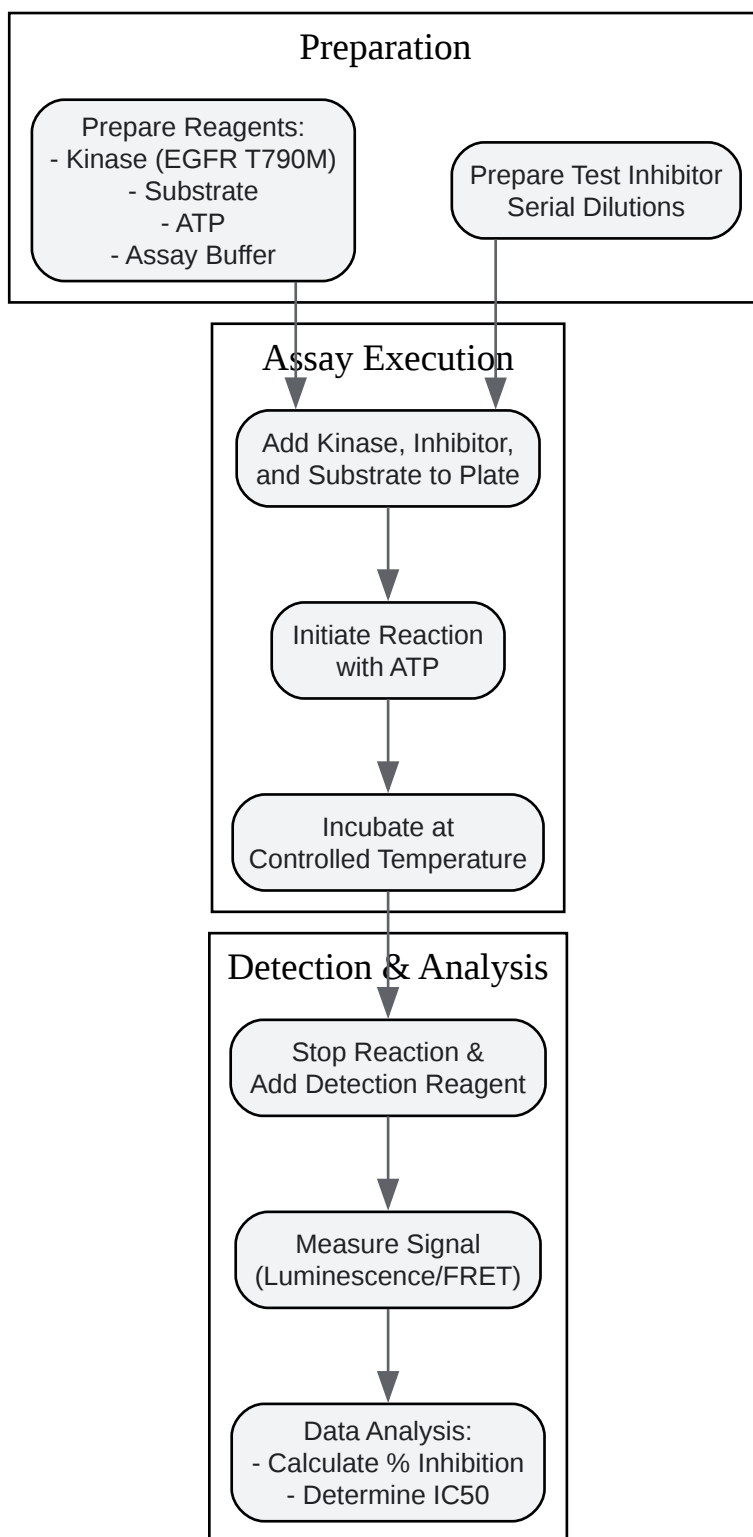
Table 2: IC50 Values of Third-Generation EGFR TKIs

| Compound | Target | IC50 (nM) | Reference |
|-------------|--------------------|-----------|----------------------|
| Osimertinib | EGFR (Wild-Type) | 448.7 | [15] |
| Osimertinib | EGFR (L858R) | - | |
| Osimertinib | EGFR (T790M/L858R) | 0.71 | |
| Rociletinib | EGFR (Wild-Type) | - | [14] |
| Rociletinib | EGFR (L858R) | - | |
| Rociletinib | EGFR (T790M/L858R) | 23 | |
| DY3002 | EGFR (Wild-Type) | 448.7 | [15] |
| DY3002 | EGFR (T790M/L858R) | 0.71 | |

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway





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